4-ethylphenyl 4-ethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

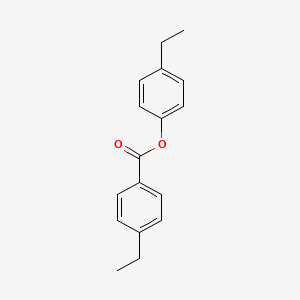

4-Ethylphenyl 4-ethylbenzoate is an organic compound with the molecular formula C17H18O2. It is a low melting solid and is known for its applications in various scientific fields. The compound is characterized by the presence of two ethyl groups attached to the phenyl and benzoate moieties, respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylphenyl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with 4-ethylphenol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethylphenyl 4-ethylbenzoate can undergo various chemical reactions, including:

Oxidation: The ethyl groups can be oxidized to form carboxylic acids.

Reduction: The ester functional group can be reduced to form alcohols.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-ethylbenzoic acid and 4-ethylphenol.

Reduction: 4-ethylbenzyl alcohol and 4-ethylphenylmethanol.

Substitution: Halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

4-Ethylphenyl 4-ethylbenzoate has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-ethylphenyl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl benzoate: An ester formed by the condensation of benzoic acid and ethanol.

4-Ethylphenyl 4-methylbenzoate: A similar ester with a methyl group instead of an ethyl group on the benzoate moiety

Uniqueness: 4-Ethylphenyl 4-ethylbenzoate is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .

Biologische Aktivität

4-Ethylphenyl 4-ethylbenzoate (CAS No. 104899-04-9) is an aromatic ester that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its ethyl groups attached to both the phenyl and benzoate moieties. The molecular structure can be depicted as follows:

This compound is soluble in organic solvents and exhibits typical properties of esters, including susceptibility to hydrolysis and potential reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that it can modulate enzymatic activities, potentially influencing metabolic pathways. The compound's mechanism may involve:

- Enzyme inhibition : Competing with substrate binding sites.

- Receptor modulation : Altering signal transduction pathways.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with the compound.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study reported that this compound exhibited activity against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Data Table: Biological Activities of this compound

| Activity | Tested Organisms | Effect | Reference |

|---|---|---|---|

| Antioxidant | Human fibroblasts | Reduced ROS levels | |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Inhibition of growth |

Case Studies

- Antioxidant Efficacy in Cell Cultures : A study utilized human fibroblast cell lines to assess the antioxidant capacity of this compound. The results indicated a dose-dependent reduction in oxidative stress markers, suggesting its potential application in anti-aging therapies.

- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, supporting its use as a natural preservative in food and cosmetic products.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl benzoate | C9H10O | Limited antioxidant activity |

| 4-Ethylphenyl 4-methylbenzoate | C16H18O2 | Moderate antimicrobial effects |

Eigenschaften

IUPAC Name |

(4-ethylphenyl) 4-ethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYBYRMCNLYRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.